![molecular formula C15H13N5O4 B5602770 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5602770.png)
2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole ring and have been studied for their anticancer properties.
2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound is structurally similar and is used in various chemical syntheses.
Uniqueness
2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the benzodioxole, tetrazole, and furan rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-14(16-7-11-2-1-5-22-11)8-20-18-15(17-19-20)10-3-4-12-13(6-10)24-9-23-12/h1-6H,7-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIWCWFJGYMRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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